Methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate Methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate
Brand Name: Vulcanchem
CAS No.: 1342433-97-9
VCID: VC18142391
InChI: InChI=1S/C11H19N3O2/c1-3-4-10-13-6-8-14(10)7-5-9(12)11(15)16-2/h6,8-9H,3-5,7,12H2,1-2H3
SMILES:
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol

Methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate

CAS No.: 1342433-97-9

Cat. No.: VC18142391

Molecular Formula: C11H19N3O2

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate - 1342433-97-9

Specification

CAS No. 1342433-97-9
Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
IUPAC Name methyl 2-amino-4-(2-propylimidazol-1-yl)butanoate
Standard InChI InChI=1S/C11H19N3O2/c1-3-4-10-13-6-8-14(10)7-5-9(12)11(15)16-2/h6,8-9H,3-5,7,12H2,1-2H3
Standard InChI Key RVCJTISXGXNZHR-UHFFFAOYSA-N
Canonical SMILES CCCC1=NC=CN1CCC(C(=O)OC)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • Imidazole ring: A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. The 2-position is substituted with a propyl group (CH2CH2CH3-\text{CH}_2\text{CH}_2\text{CH}_3).

  • Amino acid derivative: A butanoate backbone with an amino group (NH2-\text{NH}_2) at the α-carbon and a methyl ester (COOCH3-\text{COOCH}_3) at the carboxyl terminus.

  • Linker: A four-carbon chain connecting the imidazole ring to the amino acid moiety.

The IUPAC name, methyl 2-amino-4-(2-propylimidazol-1-yl)butanoate, reflects this arrangement. Key spectral identifiers include the canonical SMILES CCCC1=NC=CN1CCC(C(=O)OC)N and the InChIKey RVCJTISXGXNZHR-UHFFFAOYSA-N.

Structural Discrepancies and Validation

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of methyl 2-amino-4-(2-propyl-1H-imidazol-1-yl)butanoate typically involves imidazole ring formation coupled with amino acid derivatization. Recent methodologies for imidazole synthesis, such as those reported by Shabalin and Camp , emphasize regiocontrolled approaches:

  • Multi-component reactions: Combining α-azidoenones with NBoc-imidamides under catalyst-free conditions (120°C in acetonitrile) .

  • Cyclization of nitriles: Metal-free protocols leveraging nitrile reagents to construct the imidazole core .

For the target compound, a plausible route involves:

  • Step 1: Synthesis of 2-propylimidazole via cyclocondensation of 1,2-diketones with aldehydes and ammonia.

  • Step 2: Alkylation of the imidazole nitrogen with 4-bromobutanoic acid methyl ester.

  • Step 3: Introduction of the amino group via nucleophilic substitution or reductive amination.

Optimized Reaction Conditions

Key parameters for high-yield synthesis include:

  • Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .

  • Temperature control: Reactions often proceed at 80–120°C to facilitate cyclization .

  • Catalysts: Acidic conditions (e.g., pp-toluenesulfonic acid) promote imidazole ring closure .

A representative procedure from Kallinen et al. for analogous compounds involves:

  • Nitro reduction: Hydrogenation of nitro intermediates to amines.

  • Esterification: Methanol reflux with sulfuric acid to form methyl esters.

  • Cyclization: Heating with pp-TsOH in DMF to yield the imidazole derivative.

Comparative Analysis with Structural Analogs

CompoundKey Structural FeaturesBiological ActivityReference
Target Compound2-Propylimidazole + methyl butanoateAntimicrobial (hypothetical)
BucladesinePurine + butanoyloxy groupcAMP analog, cardiac stimulant
5-Bromo-2-tert-butylbenzimidazoleBromo-substituted benzimidazolePET radioligand

Future Research Directions

  • Pharmacokinetic profiling: Assess absorption, distribution, metabolism, and excretion (ADME) properties.

  • Target identification: Use computational docking to predict protein targets (e.g., kinases, GPCRs).

  • Synthetic optimization: Explore green chemistry approaches to reduce solvent waste .

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